KO-947 Demonstrates Comparable Biochemical Potency with a Distinct Selectivity Fingerprint
KO-947 inhibits ERK with an enzymatic IC50 of 10 nM [1]. In contrast, other ERK inhibitors exhibit varying potencies: ulixertinib (BVD-523) has an IC50 of <0.3 nM against ERK2 ; MK-8353 (SCH900353) shows IC50 values of 20 nM for ERK1 and 7 nM for ERK2 ; GDC-0994 (ravoxertinib) has IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2 ; and SCH772984 displays IC50 values of 4 nM for ERK1 and 1 nM for ERK2 . While KO-947 is less potent in biochemical assays than some comparators, its selectivity profile—≥50-fold against a panel of 450 kinases [1]—positions it among highly selective ERK inhibitors.
| Evidence Dimension | Biochemical potency (ERK IC50) |
|---|---|
| Target Compound Data | 10 nM (ERK1/2) |
| Comparator Or Baseline | Ulixertinib: <0.3 nM (ERK2); MK-8353: 20 nM (ERK1) / 7 nM (ERK2); GDC-0994: 1.1 nM (ERK1) / 0.3 nM (ERK2); SCH772984: 4 nM (ERK1) / 1 nM (ERK2) |
| Quantified Difference | KO-947 is less potent than ulixertinib, GDC-0994, and SCH772984, but comparable to MK-8353. Selectivity window: >50-fold vs. 450 kinases. |
| Conditions | Biochemical kinase assays (various formats across studies) |
Why This Matters
This information guides selection based on whether absolute potency or broader kinome selectivity is the priority for the experimental context.
- [1] Burrows F, Kessler L, Chen J, et al. Abstract 5168: KO-947, a potent ERK inhibitor with robust preclinical single agent activity in MAPK pathway dysregulated tumors. Cancer Res. 2017;77(13_Supplement):5168. doi:10.1158/1538-7445.AM2017-5168 View Source
